3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine
Overview
Description
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine: is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a fluorine atom at the 3-position and a trifluoromethyl-substituted phenyl group at the 5-position of the pyridine ring. The incorporation of fluorine atoms and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various fields, including pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with various receptors .
Mode of Action
The mechanism of similar compounds involves a nucleophilic attack on a positively charged halogen, which subsequently allows for a nucleophilic substitution by a fluoride .
Biochemical Pathways
It’s known that similar compounds participate in suzuki-miyaura coupling reactions .
Result of Action
Similar compounds have been found to exhibit various pharmacological activities .
Action Environment
It’s known that the physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of similar compounds .
Biochemical Analysis
Biochemical Properties
3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity.
Cellular Effects
The effects of this compound on cellular processes are diverse. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell growth and differentiation . Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation of their catalytic functions . This compound may also interact with transcription factors, influencing gene expression by altering the binding affinity of these factors to DNA. Such interactions can result in changes in the expression of genes involved in various cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical activities . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating enzyme functions . At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The metabolic pathways of this compound can lead to the formation of metabolites that may have distinct biochemical activities. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, and it may bind to intracellular proteins that facilitate its distribution to various cellular compartments . The localization and accumulation of this compound within cells can influence its biochemical activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound within subcellular structures such as the nucleus, mitochondria, or endoplasmic reticulum can affect its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-fluoro-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under appropriate conditions . Another approach involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures using transition metal-based catalysts like iron fluoride .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow processes to ensure efficient and scalable synthesis. The use of high-temperature vapor-phase reactions with transition metal catalysts is particularly advantageous for large-scale production due to its simplicity and high yield .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine and trifluoromethyl groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki–Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Suzuki–Miyaura Coupling: Palladium catalysts and boron reagents under mild conditions.
Major Products:
Substituted Pyridines: Various substituted pyridine derivatives depending on the nature of the substituents introduced.
Coupled Products: Biaryl compounds formed through coupling reactions.
Scientific Research Applications
Chemistry: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological activities. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: The compound is used in the agrochemical industry for the synthesis of pesticides and herbicides. Its fluorinated structure contributes to the efficacy and environmental stability of these products .
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A halogenated pyridine derivative used as a fluorinated building block.
2-Fluoro-5-(trifluoromethyl)pyridine: Another fluorinated pyridine with similar applications in organic synthesis.
Uniqueness: 3-Fluoro-5-[2-(trifluoromethyl)phenyl]pyridine is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which impart distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring high stability and specificity .
Properties
IUPAC Name |
3-fluoro-5-[2-(trifluoromethyl)phenyl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-9-5-8(6-17-7-9)10-3-1-2-4-11(10)12(14,15)16/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMQUSLUQIUOOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CN=C2)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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